
5-(isothiocyanatomethyl)-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isothiocyanatomethyl)-2-methyl-1H-indole is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl-indole structure, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isothiocyanatomethyl)-2-methyl-1H-indole typically involves the reaction of 5-(chloromethyl)-2-methyl-1H-indole with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(isothiocyanatomethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as ethanol or methanol at ambient or reflux temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thioureas, thiocarbamates
Wissenschaftliche Forschungsanwendungen
5-(isothiocyanatomethyl)-2-methyl-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(isothiocyanatomethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound has been shown to target aldehyde dehydrogenase (ALDH) and ABC transporters, which play a role in drug resistance in cancer cells . By inhibiting these targets, this compound can enhance the efficacy of chemotherapeutic agents and reduce cancer cell migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(isothiocyanatomethyl)-4-phenylbenzene
- 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Moringin
Uniqueness
5-(isothiocyanatomethyl)-2-methyl-1H-indole is unique due to its indole structure, which is not commonly found in other isothiocyanates. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H10N2S |
|---|---|
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
5-(isothiocyanatomethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C11H10N2S/c1-8-4-10-5-9(6-12-7-14)2-3-11(10)13-8/h2-5,13H,6H2,1H3 |
InChI-Schlüssel |
JJFUZUQJWWTFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


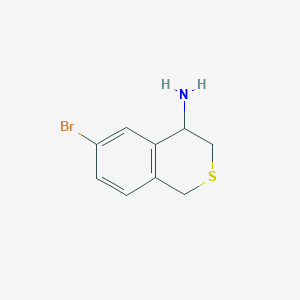
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
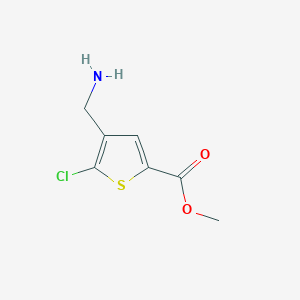

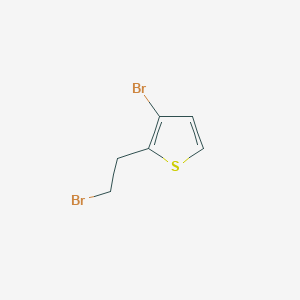
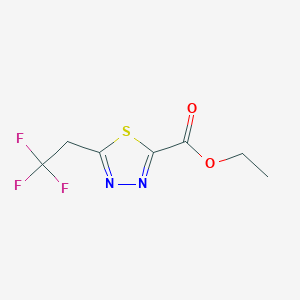


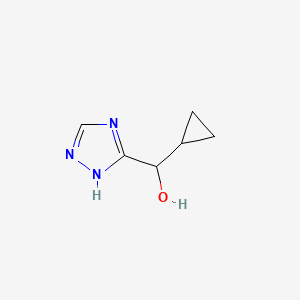

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
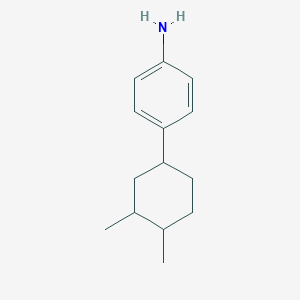
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
